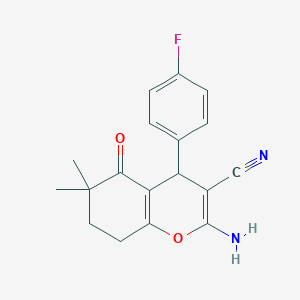
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-fluorophenyl)-3-cyano-5,6-dihydro-4H-pyran. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histones and non-histone proteins, leading to altered gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also exhibits HDAC inhibitory activity and is studied for its anticancer properties.
2-amino-4-fluorophenol: A simpler analog that is used as a building block in the synthesis of more complex molecules.
Uniqueness
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is unique due to its specific structural features, such as the chromene core and the presence of both amino and fluorophenyl groups. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C18H17FN2O2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17FN2O2/c1-18(2)8-7-13-15(16(18)22)14(12(9-20)17(21)23-13)10-3-5-11(19)6-4-10/h3-6,14H,7-8,21H2,1-2H3 |
Clé InChI |
VBNWVEKHUBEMJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















